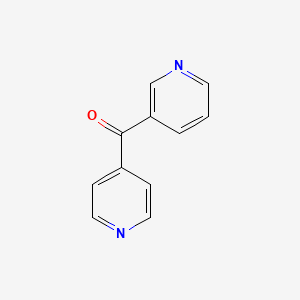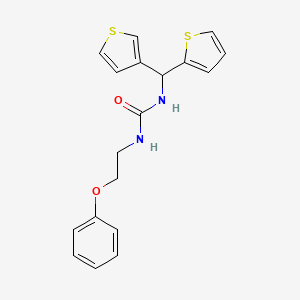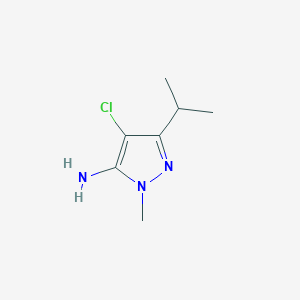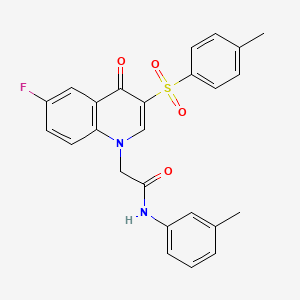
Pyridin-3-yl(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl(pyridin-4-yl)methanone , also known as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone , is a heterocyclic compound with an intriguing structure. It combines a pyridine ring (pyridin-4-yl) and a pyrimidine moiety (2-aminopyrimidin-4-yl) linked through a methanone functional group. This compound has garnered interest due to its potential biological activities, especially as a protein kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach reported in the literature is the opening of the central pyrido[3,4-g]quinazoline ring to yield the desired (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. Grignard reagents play a crucial role in the synthetic pathway. The overall goal is to explore the impact of planarity on protein kinase inhibitory potency within this series .
Molecular Structure Analysis
The molecular structure of Pyridin-3-yl(pyridin-4-yl)methanone features a fused pyridine-pyrimidine system. The planarity of this tricyclic scaffold is essential for maintaining its protein kinase inhibitory activity. Key substituents at the 10-position, as well as the pyrimidine and pyridine moieties, contribute to interactions with targeted protein kinases .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its synthesis often includes Grignard reactions, cyclization, and ketone reduction. Researchers have explored modifications to the central ring system to optimize biological activity. Understanding the reactivity of this compound is crucial for designing derivatives with improved properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising biological activities, including acting as inhibitors of receptor tyrosine kinase . The use of magnesium oxide nanoparticles in the synthesis process has been highlighted, indicating the compound’s role in facilitating the creation of bioactive molecules.
Anticancer Activity
Derivatives of Pyridin-3-yl(pyridin-4-yl)methanone have been evaluated for their anticancer activity, particularly against lung cancer cell lines. Some derivatives have demonstrated more cytotoxic activity than the reference drug imatinib, with one derivative showing ten-fold lower IC50 values .
Antibacterial and Antifungal Applications
The compound’s derivatives have been tested for antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. They have shown higher activity than some existing drugs, with one derivative exhibiting significant minimum inhibitory concentration (MIC) values .
Antioxidant Properties
The antioxidant activity of Pyridin-3-yl(pyridin-4-yl)methanone derivatives has been studied using the DPPH method. The evaluated IC50 value was close to that of ascorbic acid, suggesting these derivatives could serve as potent antioxidants .
Pharmaceutical Research
In pharmaceutical research, the compound has been used to study the crystal structure of freebase Imatinib, a therapeutic agent for leukemia. The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is crucial for understanding its interaction with the Abelson tyrosine kinase domain .
Diabetes and Related Disorders
Derivatives of the compound have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, and cardiovascular diseases .
Anti-tubercular Agents
Novel substituted derivatives of Pyridin-3-yl(pyridin-4-yl)methanone have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This indicates the compound’s potential application in developing treatments for tuberculosis .
Antimycobacterial Substances
The compound has been involved in the efficient synthesis of N-(pyridin-4-yl) salicylamide derivatives. These compounds might serve as prospective wide-spectrum antimycobacterial substances, indicating the compound’s role in addressing mycobacterial infections .
Mécanisme D'action
Target of Action
Pyridin-3-yl(pyridin-4-yl)methanone is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that play a crucial role in cellular processes such as cell division, signal transduction, and differentiation .
Mode of Action
The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cellular processes .
Biochemical Pathways
The inhibition of protein kinases by Pyridin-3-yl(pyridin-4-yl)methanone affects various biochemical pathways. These include pathways involved in cell division and signal transduction . The downstream effects of these changes can include altered cell growth and differentiation .
Result of Action
The molecular and cellular effects of Pyridin-3-yl(pyridin-4-yl)methanone’s action include changes in protein function due to altered phosphorylation states, and potential changes in cell growth and differentiation due to its effects on protein kinase pathways .
Propriétés
IUPAC Name |
pyridin-3-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBEXFZRUHWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl(pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)


![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)





![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)
